7-(2,4-dichlorobenzyl)-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
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Overview
Description
7-(2,4-dichlorobenzyl)-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a synthetic compound belonging to the class of triazino-purines. This compound is characterized by its complex structure, which includes a dichlorobenzyl group and a triazino-purine core. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,4-dichlorobenzyl)-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione typically involves multiple steps:
Starting Materials: The synthesis begins with 7,8-diamino-1,3-dimethylxanthine, which is reacted with hydroxylamine-O-sulfonic acid to form an intermediate.
Cyclization: This intermediate undergoes cyclization in the presence of hydrochloric acid to form the triazino-purine core.
Substitution: The dichlorobenzyl group is introduced through a nucleophilic substitution reaction, typically using 2,4-dichlorobenzyl chloride under basic conditions.
Final Product: The final product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the triazino-purine core, potentially altering its electronic properties and biological activity.
Substitution: The dichlorobenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., dimethylformamide) are common.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, potentially enhancing the compound’s biological activity.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, 7-(2,4-dichlorobenzyl)-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione has shown potential as an antitumor agent. Studies have indicated its activity against certain cancer cell lines, making it a candidate for further drug development .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets suggests it could be developed into a drug for treating various diseases, including cancer and cardiovascular disorders .
Industry
Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials with specialized properties. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of 7-(2,4-dichlorobenzyl)-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to the observed effects. For example, its antitumor activity may be due to the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
7,8-diamino-1,3-dimethylxanthine: A precursor in the synthesis of the target compound.
Purino[7,8-g]-6-azapteridines: Compounds with similar core structures but different substituents.
Triazino[3,2-f]purines: A broader class of compounds with varying biological activities.
Uniqueness
What sets 7-(2,4-dichlorobenzyl)-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione apart is its specific substitution pattern, which imparts unique biological properties. The presence of the dichlorobenzyl group enhances its interaction with certain molecular targets, potentially increasing its efficacy as a therapeutic agent .
Properties
IUPAC Name |
7-[(2,4-dichlorophenyl)methyl]-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N6O2/c1-8-6-23-12-13(19-15(23)21-20-8)22(2)16(26)24(14(12)25)7-9-3-4-10(17)5-11(9)18/h3-5H,6-7H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRXZLLRZKOAMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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